10-Hydroxynortriptyline is a major active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline [ [], [] ]. It exists as four isomers due to chiral centers at the 10-carbon and the side chain nitrogen: R-E, S-E, R-Z, and S-Z [ [] ]. In scientific research, 10-OH-NT is primarily investigated for its role in the metabolism of tricyclic antidepressants, its potential as a stand-alone antidepressant, and its interactions with various enzymes and transporters.
10-Hydroxynortriptyline is classified as a tricyclic antidepressant metabolite. It is categorized under phenothiazines, which are known for their psychoactive properties. The compound is identified by the CAS number 47132-16-1 for the E-isomer and 47132-19-4 for the Z-isomer.
The synthesis of 10-hydroxynortriptyline primarily involves the hydroxylation of nortriptyline, which can be achieved through various methods:
The molecular structure of 10-hydroxynortriptyline can be represented as follows:
10-Hydroxynortriptyline participates in several chemical reactions:
The mechanism of action of 10-hydroxynortriptyline primarily involves its role as an inhibitor of norepinephrine reuptake in the synaptic cleft. This action enhances norepinephrine availability and contributes to its antidepressant effects:
10-Hydroxynortriptyline has several scientific applications across various fields:
10-Hydroxynortriptyline (chemical formula: C₁₉H₂₁NO; molecular weight: 279.38 g/mol) is the primary pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Its chemical structure features a hydroxyl group at the C10 position of the dibenzocycloheptene ring system, leading to the existence of two geometric stereoisomers due to restricted rotation around the bond between C10 and the hydroxyl-bearing carbon: E-10-hydroxynortriptyline (trans configuration) and Z-10-hydroxynortriptyline (cis configuration) [5] [8].
The E-isomer (Synonyms: (E)-10-Hydroxynortriptyline, trans-10-Hydroxynortriptyline) is the predominant and pharmacologically relevant form produced in vivo via enzymatic metabolism. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hydroxyl group and the adjacent tricyclic ring system occupy trans positions in space in this isomer. This stereochemistry critically influences its three-dimensional conformation, intermolecular interactions (e.g., hydrogen bonding), binding affinity to biological targets like the norepinephrine transporter (NET), and overall pharmacokinetic properties. The Z-isomer is less commonly observed in human metabolism and possesses distinct physicochemical and biological characteristics [4] [8].
Table 1: Key Structural and Physicochemical Properties of 10-Hydroxynortriptyline Isomers
Property | E-10-Hydroxynortriptyline | Z-10-Hydroxynortriptyline |
---|---|---|
Stereochemical Configuration | trans | cis |
Predominance in Vivo | Major metabolite | Minor metabolite |
Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) |
Hydrogen Bond Acceptors | 2 (O, N) | 2 (O, N) |
Rotatable Bonds | 3 | 3 |
LogP (Estimated) | ~3.2 | ~3.1 |
Water Solubility | 3.57 mg/mL (experimental) [4] | Lower than E-isomer (inferred) |
The biosynthesis of 10-hydroxynortriptyline occurs primarily in the liver through the cytochrome P450 (CYP)-mediated oxidation of the parent drug nortriptyline. This hydroxylation reaction is stereoselective, favoring the formation of the E-isomer. Research using human liver microsomes and heterologously expressed human CYP enzymes has identified two key isoforms responsible:
The reaction involves the insertion of a hydroxyl group (-OH) at the C10 position of nortriptyline, converting it predominantly into E-10-hydroxynortriptyline. Kinetic analysis in human liver microsomes reveals biphasic kinetics, confirming the involvement of a high-affinity (CYP2D6, Kₘ ~1.3 μM) and a low-affinity (CYP3A4, Kₘ ~24.4 μM) component. Inhibitor studies solidify this: quinidine (a potent CYP2D6 inhibitor) selectively blocks the high-affinity pathway, while ketoconazole (a potent CYP3A4 inhibitor) blocks the low-affinity pathway. The contribution of CYP3A4 to the net hydroxylation rate is estimated at approximately 20% at the upper end of nortriptyline's therapeutic range under uninduced conditions [6]. Other tested CYP isoforms (1A2, 2A6, 2B6, 2C9, 2C19, 2E1) showed no detectable activity towards this reaction [6].
Table 2: Kinetic Parameters of Nortriptyline E-10-Hydroxylation by Cytochrome P450 Enzymes
Enzyme System | Kₘ (μM) | Relative Contribution at Therapeutic [NT] | Primary Inhibitor Sensitivity |
---|---|---|---|
Recombinant CYP2D6 | 2.1 | Major (High affinity) | Quinidine |
Recombinant CYP3A4 | 37.4 | Minor (Low affinity) | Ketoconazole, Itraconazole |
HLM High-Affinity Phase | 1.3 ± 0.4 | Dominant at low [NT] | Quinidine |
HLM Low-Affinity Phase | 24.4 ± 7.0 | Significant at high [NT] or CYP2D6 deficiency | Ketoconazole |
(HLM: Human Liver Microsomes; [NT]: Nortriptyline concentration)
The gene encoding CYP2D6 exhibits significant genetic polymorphism, leading to pronounced interindividual and interethnic variability in its enzymatic activity. These polymorphisms are the primary determinant of the rate and extent of E-10-hydroxynortriptyline formation from nortriptyline. Four major phenotypic metabolic groups exist:
These genetic variations profoundly impact the stereoselective synthesis of E-10-hydroxynortriptyline. The metabolic ratio (AUCNT/AUCOH-NT) serves as a robust in vivo marker for CYP2D6 activity, correlating significantly with the debrisoquine metabolic ratio (rS = 0.92, p = 0.0001) [1]. Genotyping for CYP2D6 polymorphisms, including copy number variations, is crucial for predicting metabolic capacity, explaining unusual pharmacokinetic profiles (e.g., therapeutic failure despite standard dosing in UMs, excessive parent drug accumulation in PMs), and guiding personalized nortriptyline therapy to optimize efficacy and minimize toxicity risks associated with parent drug accumulation [1] [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: